molecular formula C6H9IN2 B1420873 1-ethyl-4-iodo-3-methyl-1H-pyrazole CAS No. 1217862-79-7

1-ethyl-4-iodo-3-methyl-1H-pyrazole

Cat. No.: B1420873
CAS No.: 1217862-79-7
M. Wt: 236.05 g/mol
InChI Key: UWTOBMGFDSKNSY-UHFFFAOYSA-N
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Description

1-ethyl-4-iodo-3-methyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-ethyl-4-iodo-3-methyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines in the presence of iodine. This reaction typically requires a solvent such as ethanol and is carried out under reflux conditions . Another method involves the use of palladium-catalyzed coupling reactions, where terminal alkynes, hydrazines, and aryl iodides are combined under ambient pressure .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes such as the one-pot multicomponent processes. These methods are favored for their efficiency and ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-4-iodo-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Substitution: Formation of azides, nitriles, and other substituted derivatives.

    Oxidation: Formation of oxides and hydroxylated products.

    Reduction: Formation of reduced pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-ethyl-4-iodo-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s iodine and methyl substituents play a crucial role in its binding affinity and reactivity. It can form hydrogen bonds and engage in electrostatic interactions with target molecules, influencing their biological activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-ethyl-4-iodo-3-methyl-1H-pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both iodine and methyl groups enhances its versatility and potential for diverse applications in research and industry .

Properties

IUPAC Name

1-ethyl-4-iodo-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2/c1-3-9-4-6(7)5(2)8-9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTOBMGFDSKNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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